Sibrafiban

Vue d'ensemble

Description

Sibrafiban est un double promédicament de Ro-44-3888, qui agit comme un inhibiteur de l'agrégation plaquettaire. Il a été initialement développé pour la prévention secondaire de la thrombose artérielle après un angor instable et un infarctus du myocarde aigu . son développement a été interrompu après que des essais cliniques ont montré qu'il n'était pas plus efficace que l'aspirine pour prévenir les événements ischémiques récurrents .

Méthodes De Préparation

La synthèse de Sibrafiban implique plusieurs étapes, à partir de la préparation de ses composés précurseurs. . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle impliqueraient probablement la mise à l'échelle de ces réactions dans des conditions contrôlées afin d'assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

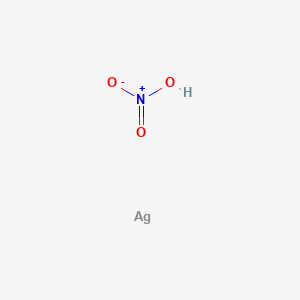

Sibrafiban subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels du this compound en leurs formes réduites correspondantes.

Substitution : This compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Il a également été étudié pour son rôle dans l'inhibition de l'agrégation plaquettaire, ce qui en fait un composé précieux dans la recherche cardiovasculaire . De plus, son mécanisme d'action en tant qu'antagoniste du récepteur glycoprotéine IIb/IIIa a des implications dans l'étude de la biologie plaquettaire et des maladies thrombotiques .

Mécanisme d'action

This compound exerce ses effets en inhibant le récepteur glycoprotéine IIb/IIIa sur les plaquettes, qui est crucial pour l'agrégation plaquettaire . En bloquant ce récepteur, this compound empêche la liaison du fibrinogène et d'autres ligands, inhibant ainsi l'agrégation plaquettaire et la formation de thrombus . Ce mécanisme le rend efficace pour réduire le risque de thrombose artérielle chez les patients atteints de syndromes coronariens aigus .

Applications De Recherche Scientifique

Mécanisme D'action

Sibrafiban exerts its effects by inhibiting the glycoprotein IIb/IIIa receptor on platelets, which is crucial for platelet aggregation . By blocking this receptor, this compound prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation and thrombus formation . This mechanism makes it effective in reducing the risk of arterial thrombosis in patients with acute coronary syndromes .

Comparaison Avec Des Composés Similaires

Sibrafiban est similaire à d'autres inhibiteurs de la glycoprotéine IIb/IIIa tels que le Tirofiban et l'Eptifibatide . this compound est unique en étant un double promédicament, ce qui signifie qu'il nécessite une activation métabolique pour exercer ses effets . Cette caractéristique peut influencer sa pharmacocinétique et sa pharmacodynamie par rapport à d'autres inhibiteurs. Tirofiban, par exemple, est un antagoniste non peptidique qui inhibe directement le récepteur glycoprotéine IIb/IIIa sans nécessiter d'activation métabolique .

Composés similaires

Propriétés

IUPAC Name |

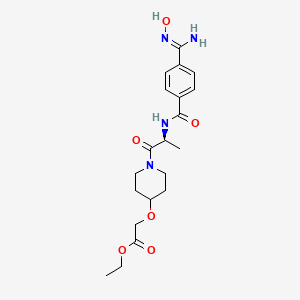

ethyl 2-[1-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNUCLPUOSXSNJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)[C@H](C)NC(=O)C2=CC=C(C=C2)/C(=N\O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170094-62-9 | |

| Record name | Acetic acid, [[1-[(2S)-2-[[4-[(hydroxyamino)iminomethyl]benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170094-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

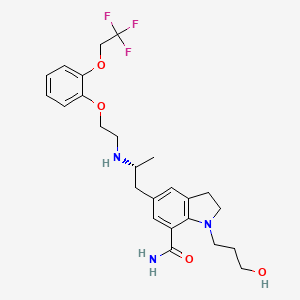

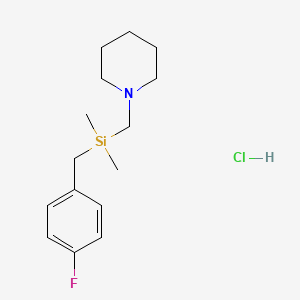

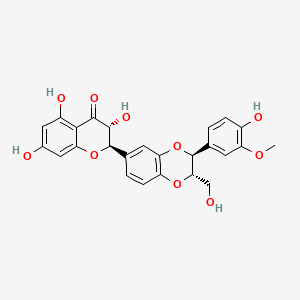

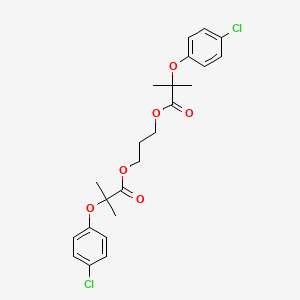

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,3-bis(4-fluorophenyl)propyl]-N,N'-dimethyl-N'-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1681677.png)

![10-allyl-1,13-dimethyl-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-4-ol](/img/structure/B1681684.png)